(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Description
The compound "(2-Methyl-3-phenylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate" (CAS: 92880-79-0) is a cyclopropane derivative characterized by:
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRMAHOUUJSGP-JHEGMOCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BIFENTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019681 | |
| Record name | 1S-cis-Bifenthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |
| Record name | BIFENTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bifenthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97 | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97 | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 213 | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.2 g/cu m at 125 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |
| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |
| Record name | Bifenthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010) | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |
CAS No. |
82657-04-3, 439680-77-0 | |
| Record name | BIFENTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1S-cis-Bifenthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |
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| Record name | Bifenthrin | |
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| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
69 °C, 156.2 °F | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48 | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Biological Activity
The compound (2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is better known as bifenthrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. Its biological activity primarily involves the disruption of sodium channels in insect nervous systems, leading to paralysis and death of target pests. This article reviews the biological activity of bifenthrin, including its mechanisms of action, toxicity profiles, and potential ecological impacts.
Bifenthrin has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClF3O2 |
| Molecular Weight | 422.868 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | 68 - 71 °C |
| Boiling Point | 453.2 ± 45.0 °C |
| Water Solubility | 0.01 g/100 mL |
| LogP | 7.30 |
Bifenthrin exerts its insecticidal effects by prolonging the opening of sodium channels in the neuronal membranes of insects. This action leads to membrane depolarization and a conductance block , ultimately resulting in paralysis and death of the insect . The compound is particularly effective against various mosquito species such as Anopheles gambiae and Culex quinquefasciatus, with low lethal doses (LD50) indicating high potency (0.15 ng/mg and 0.16 ng/mg respectively) .
Toxicological Profile
Bifenthrin is classified as a hazardous substance with significant toxicity to aquatic life and potential health risks to humans:
- Acute Toxicity : Bifenthrin is fatal if swallowed and toxic if inhaled. It can cause damage to organs through prolonged or repeated exposure .
- Chronic Effects : Studies indicate that bifenthrin may disrupt endocrine functions, particularly affecting steroidogenic enzymes involved in hormone production . For instance, it has been shown to decrease the expression of StAR and CYP19a1 in rat ovarian cells, suggesting interference with estrogen biosynthesis .
Ecological Impact
The environmental persistence of bifenthrin raises concerns regarding its ecological impact. It is highly toxic to non-target organisms, particularly aquatic species. Research has demonstrated that bifenthrin can significantly affect biodiversity in treated areas, leading to increased mortality rates in beneficial insects like Orius insidiosus when applied on crops .
Case Study 1: Bifenthrin's Effect on Non-target Insects
A study conducted on corn and sorghum crops treated with bifenthrin revealed an increase in mortality rates among beneficial insect populations. The results indicated that while bifenthrin effectively controlled pest populations, it also harmed beneficial predators essential for maintaining ecological balance .
Case Study 2: Endocrine Disruption in Rodents
In a controlled study involving female rats treated with bifenthrin at various dosages, researchers observed significant alterations in reproductive hormone levels and enzyme activities associated with steroidogenesis. The treatment led to a marked decrease in luteinizing hormone-responsive ovulatory genes both in vitro and in vivo .
Scientific Research Applications
Agricultural Applications
Bifenthrin is primarily utilized in agriculture for the control of a wide range of pests affecting crops. Its effectiveness against insects like aphids, spider mites, and various beetles makes it a valuable tool for farmers.
Pest Control
- Target Pests : Bifenthrin is effective against pests such as:
- Cotton bollworm
- Red spider mite
- Leafhoppers
Application Methods
- Foliar Sprays : Applied directly to the foliage of plants.
- Soil Treatments : Incorporated into the soil to target root-feeding insects.
Residential and Commercial Use
In addition to agricultural applications, bifenthrin is also used in residential and commercial pest control.
Indoor Pest Control
- Effective against household pests like cockroaches, ants, and termites.
Outdoor Pest Management
- Utilized in landscaping to manage pests that affect ornamental plants.
Toxicity Profile
- Bifenthrin is classified as highly toxic to aquatic organisms and poses risks if ingested or inhaled by humans.
Efficacy Studies
Research has demonstrated that bifenthrin is effective in controlling mosquito populations, particularly Aedes aegypti and Culex quinquefasciatus. Studies indicate an LD50 (lethal dose for 50% of the population) of approximately 0.15 ng/mg for these species, highlighting its potency as an insecticide .
Environmental Impact Assessments
Environmental studies have shown that while bifenthrin is effective against target pests, it poses significant risks to non-target aquatic organisms. Monitoring programs have reported elevated levels of bifenthrin in water bodies adjacent to agricultural fields treated with this insecticide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemical Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Ester vs. Carboxamide :
- The target compound and its ester analogs (e.g., ) exhibit higher lipophilicity compared to carboxamide derivatives (e.g., ), which may enhance membrane permeability in biological systems.
- Carboxamide derivatives (e.g., ) could exhibit improved hydrolytic stability but reduced volatility, making them suitable for pharmaceutical applications.
The cyano group in increases electrophilicity, enhancing binding to target enzymes (e.g., sodium channels in insects) .
Stereochemistry :
- The (1S,3S) configuration in the target compound and contrasts with the (1S,3R) configuration in , which may alter spatial orientation of the trifluoropropenyl group, affecting bioactivity .
Table 2: Comparative Properties
Key Findings :
- Lipophilicity: The cyano-containing compound has the highest LogP, favoring penetration through insect cuticles .
- Stability: The phenoxy group in enhances resistance to hydrolysis compared to the methylphenyl group in the target compound .
- Bioactivity : The carboxamide derivative lacks ester functionality, suggesting a divergent mechanism of action (e.g., receptor binding vs. neurotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
